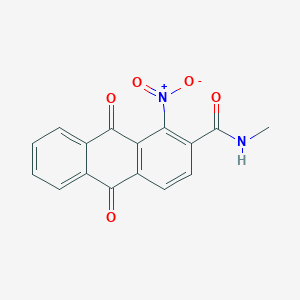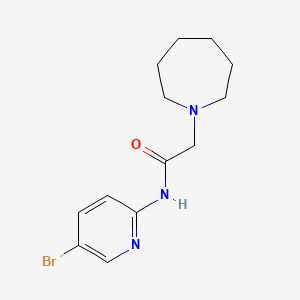
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carbamoylphenyl and diethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to ensure safety, cost-effectiveness, and high yield. This often involves the use of scalable reaction conditions and the selection of appropriate solvents and catalysts to facilitate large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pigments and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE and other piperidine derivatives .
Uniqueness
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
IUPAC Name |
4-N-(4-carbamoylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-3-21(4-2)18(25)22-11-9-14(10-12-22)17(24)20-15-7-5-13(6-8-15)16(19)23/h5-8,14H,3-4,9-12H2,1-2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMMUCJZHZYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)
![N-[(4-chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B5301589.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)
![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}piperidine-1-carboxamide](/img/structure/B5301609.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5301621.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)


